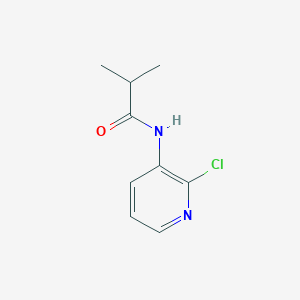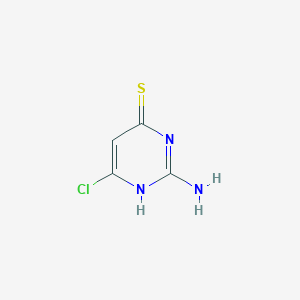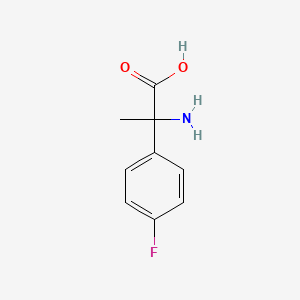
CRTh2-Antagonist 2
Übersicht
Beschreibung
AP-768 is a small molecule drug that acts as a selective and potent antagonist of the prostaglandin D2 receptor 2 (CRTH2). This compound has been primarily developed for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma .
Wissenschaftliche Forschungsanwendungen
AP-768 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in Studien verwendet, die sich mit CRTH2-Antagonisten befassen.
Biologie: Untersucht auf seine Auswirkungen auf die Signalübertragung von Immunzellen und Entzündungen.
Medizin: Als potenzieller Therapeutikum für die Behandlung von Asthma und anderen Atemwegserkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf CRTH2-Rezeptoren abzielen.
5. Wirkmechanismus
Der Wirkmechanismus von AP-768 beinhaltet seine Bindung an den Prostaglandin-D2-Rezeptor 2 (CRTH2), wodurch die Aktivität des Rezeptors blockiert wird. Diese Hemmung verhindert die nachgeschalteten Signalwege, die zu Entzündungen und anderen Immunreaktionen führen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Hemmung der Aktivierung von Eosinophilen und Basophilen, die wichtige Akteure bei allergischen und entzündlichen Reaktionen sind .
Wirkmechanismus
Target of Action
The primary target of CRTh2 antagonist 2 is the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) . CRTh2 is a G-protein coupled receptor predominantly expressed on various cell types including eosinophils, mast cells, and basophils . It plays a significant role in orchestrating mechanisms of inflammation in allergies and asthma .
Mode of Action
CRTh2 antagonist 2 interacts with its target by blocking the activation of the CRTh2 receptor . This interaction inhibits the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, potentiation of histamine release from basophils, production of inflammatory cytokines (IL-4, IL-5, and IL-13) by Th2 cells, eosinophil degranulation, and prevention of Th2 cell apoptosis .
Biochemical Pathways
The activation of CRTh2 leads to a reduction of intracellular cAMP and calcium mobilization . This results in the chemotaxis of Th2 lymphocytes, eosinophils, mast cells, and basophils .
Pharmacokinetics
It is known that crth2 antagonists are orally administered . More research is needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of CRTh2 antagonist 2’s action include blocking eosinophil activation and chemotaxis , reducing eosinophilia, nasal mucosal swelling, and clinical symptoms of allergic rhinitis . It also improves lung function and quality of life, and reduces asthma exacerbations and SABA use in asthmatics .
Action Environment
It is known that the efficacy of crth2 antagonists in asthma can be controversial, suggesting that individual patient characteristics or environmental factors may influence the compound’s action, efficacy, and stability . More research is needed to provide a detailed discussion on how environmental factors influence the compound’s action.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
CRTh2 antagonist 2 plays a crucial role in biochemical reactions by interacting with the CRTh2 receptor, a G protein-coupled receptor. This interaction inhibits the binding of prostaglandin D2 to the receptor, thereby preventing the downstream signaling pathways that lead to inflammation and allergic responses. The compound also interacts with various enzymes and proteins involved in the inflammatory response, such as eosinophils, basophils, and T-helper type 2 cells .
Cellular Effects
CRTh2 antagonist 2 exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the activation and migration of eosinophils and basophils, which are key players in allergic inflammation. Additionally, CRTh2 antagonist 2 affects cell signaling pathways by blocking the CRTh2 receptor, leading to reduced production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13. This results in decreased gene expression related to inflammation and a reduction in cellular metabolism associated with allergic responses .
Molecular Mechanism
The molecular mechanism of CRTh2 antagonist 2 involves its binding to the CRTh2 receptor, thereby preventing the activation of the receptor by prostaglandin D2. This inhibition blocks the G protein-coupled receptor signaling pathway, which is responsible for the chemotaxis and activation of immune cells. By inhibiting this pathway, CRTh2 antagonist 2 reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CRTh2 antagonist 2 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that CRTh2 antagonist 2 can maintain its inhibitory effects on immune cell activation and inflammation for extended periods, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of CRTh2 antagonist 2 vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and allergic responses without significant adverse effects. At higher doses, CRTh2 antagonist 2 may exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity .
Metabolic Pathways
CRTh2 antagonist 2 is involved in various metabolic pathways, primarily those related to the inflammatory response. The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, CRTh2 antagonist 2 reduces the production of pro-inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation .
Transport and Distribution
Within cells and tissues, CRTh2 antagonist 2 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of CRTh2 antagonist 2, affecting its overall efficacy and activity in targeting the CRTh2 receptor .
Subcellular Localization
The subcellular localization of CRTh2 antagonist 2 is primarily within the plasma membrane, where it interacts with the CRTh2 receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its accessibility to the CRTh2 receptor and other biomolecules involved in the inflammatory response .
Vorbereitungsmethoden
Die Herstellung von AP-768 beinhaltet verschiedene Syntheserouten und Reaktionsbedingungen. Eine der Methoden beinhaltet die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Die industriellen Produktionsmethoden für AP-768 sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt wird, wobei oft mehrere Schritte der Reinigung und Qualitätskontrolle erforderlich sind .
Analyse Chemischer Reaktionen
AP-768 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
AP-768 wird mit anderen CRTH2-Antagonisten verglichen, wie z. B.:
OC000459: Ein weiterer CRTH2-Antagonist mit ähnlichen therapeutischen Anwendungen.
AZD1981: Eine Verbindung, die ebenfalls auf CRTH2-Rezeptoren abzielt, aber andere pharmakokinetische Eigenschaften aufweist.
Die Einzigartigkeit von AP-768 liegt in seiner hohen Selektivität und Potenz als CRTH2-Antagonist, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung bei der Behandlung von Immun- und Atemwegserkrankungen macht .
Eigenschaften
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)







